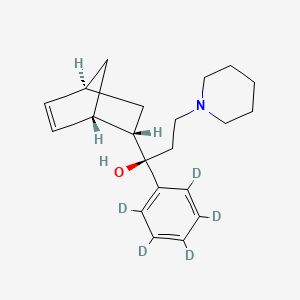

rel-Biperiden EP impurity A-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H29NO |

|---|---|

Molecular Weight |

316.5 g/mol |

IUPAC Name |

(1R)-1-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol |

InChI |

InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/t17-,18+,20-,21-/m0/s1/i1D,3D,4D,7D,8D |

InChI Key |

YSXKPIUOCJLQIE-LUEZOWOASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@](CCN2CCCCC2)([C@H]3C[C@@H]4C[C@H]3C=C4)O)[2H])[2H] |

Canonical SMILES |

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to rel-Biperiden EP Impurity A-d5: An Internal Standard for Pharmaceutical Quality Control

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of rel-Biperiden EP Impurity A-d5, a critical reference material used in the pharmaceutical industry. It details its identity, purpose, and application in the context of the European Pharmacopoeia (EP) requirements for the drug Biperiden. This guide includes physicochemical data, a representative analytical protocol, and workflow visualizations to support researchers in drug development and quality control.

Introduction: Identity and Significance

This compound is the stable isotope-labeled (deuterated) form of Biperiden Impurity A, a specified impurity in the European Pharmacopoeia monograph for Biperiden Hydrochloride[1]. Biperiden is an antiparkinsonian agent, and like all active pharmaceutical ingredients (APIs), its purity must be strictly controlled to ensure safety and efficacy.

-

Biperiden API: The active substance is the exo stereoisomer, specifically (1RS)-1-[(1RS,2SR,4RS)-Bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol[1][2].

-

Biperiden Impurity A: This is the corresponding endo stereoisomer, (1RS)-1-[(1SR, 2SR, 4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1- phenyl-3-(piperidin-1-yl)propan-1-ol[3][4][5]. It is a process-related impurity formed during the synthesis of Biperiden and must be quantified and limited to acceptable levels[1][6].

-

This compound: This is Impurity A where five hydrogen atoms on the phenyl ring have been replaced by deuterium atoms[7][8]. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods[7][9].

The primary application of this deuterated compound is to serve as an internal standard in analytical methods designed to accurately quantify the level of Impurity A in batches of Biperiden API or formulated drug products[7].

Physicochemical and Spectroscopic Data

The key quantitative data for Biperiden Impurity A and its deuterated analogue are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Biperiden EP Impurity A | This compound |

| IUPAC Name | (1RS)-1-[(1SR,2SR,4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol (endo form)[3][4] | rel-(R)-1-((1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl)-1-(phenyl-d5)-3-(piperidin-1-yl)propan-1-ol[7][8] |

| Molecular Formula | C₂₁H₂₉NO[10][11][12] | C₂₁H₂₄D₅NO[8][10] |

| Molecular Weight | 311.47 g/mol [3][10] | 316.50 g/mol [8][10] |

| CAS Number | Not Assigned (NA) | Not Assigned (NA) |

Table 2: Mass Spectrometry Data (Theoretical)

| Compound | Adduct Ion (Expected) | Exact Mass (m/z) |

| Biperiden EP Impurity A | [M+H]⁺ | 312.2322 |

| This compound | [M+H]⁺ | 317.2636 |

Note: Exact mass values are calculated and may vary slightly in experimental results.

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative mass spectrometry, an ideal internal standard (IS) should behave identically to the analyte during sample extraction, chromatography, and ionization, but be clearly distinguishable by the detector. Stable isotope-labeled (SIL) compounds, such as deuterated standards, are considered the gold standard for this purpose[13][14][15].

Key advantages include:

-

Co-elution: The SIL-IS has nearly identical chromatographic retention time to the analyte, ensuring that both experience the same matrix effects at the same time[13][14][16].

-

Correction for Matrix Effects: Variations in signal due to ion suppression or enhancement from complex sample matrices are compensated for because the IS is affected in the same way as the analyte[13][16].

-

Improved Accuracy and Precision: The use of a SIL-IS corrects for variability in sample preparation, extraction recovery, and injection volume, leading to highly accurate and reproducible results[16][17]. This is a recommendation by regulatory agencies for robust bioanalytical methods[13][15].

Experimental Protocol: Quantification of Impurity A using LC-MS/MS

The following is a representative protocol for the quantification of Biperiden Impurity A in a Biperiden drug substance using this compound as an internal standard. This protocol should be fully validated according to ICH guidelines before implementation.

4.1 Materials and Reagents

-

Reference Standard: Biperiden EP Impurity A

-

Internal Standard: this compound

-

Biperiden drug substance (Test Sample)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Ultrapure Water

4.2 Preparation of Solutions

-

Standard Stock Solution (SSS) of Impurity A: Accurately weigh ~5.0 mg of Biperiden EP Impurity A and dissolve in a 50:50 mixture of acetonitrile and water to make a 100 µg/mL solution.

-

Internal Standard (IS) Stock Solution: Accurately weigh ~5.0 mg of this compound and dissolve in a 50:50 mixture of acetonitrile and water to make a 100 µg/mL solution.

-

Working IS Solution: Dilute the IS Stock Solution to a final concentration of 100 ng/mL.

-

Calibration Curve Standards: Prepare a series of calibration standards by spiking appropriate amounts of the SSS into a blank diluent to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL. Add the Working IS Solution to each standard to achieve a final IS concentration of 10 ng/mL.

-

Test Sample Preparation: Accurately weigh ~25 mg of the Biperiden drug substance, dissolve in diluent, and dilute to a final theoretical concentration of 1 mg/mL. Spike with the Working IS Solution to a final IS concentration of 10 ng/mL.

4.3 LC-MS/MS Conditions (Illustrative)

-

LC System: UPLC/HPLC System

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

MRM Transitions:

-

Impurity A: Q1: 312.2 -> Q3: 112.1 (example transition)

-

IS (Impurity A-d5): Q1: 317.2 -> Q3: 112.1 (example transition)

-

4.4 Data Analysis

-

Integrate the peak areas for both the analyte (Impurity A) and the internal standard (Impurity A-d5).

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Impurity A in the test sample by interpolating its peak area ratio from the linear regression of the calibration curve.

Conclusion

This compound is an indispensable tool for pharmaceutical scientists tasked with ensuring the quality and safety of Biperiden. Its use as a stable isotope-labeled internal standard facilitates the development of robust, accurate, and precise analytical methods compliant with stringent regulatory expectations. By enabling reliable quantification of the endo isomer (Impurity A), this reference material plays a vital role in controlling process-related impurities and guaranteeing the purity profile of the final drug product.

References

- 1. drugfuture.com [drugfuture.com]

- 2. CN106187948A - The preparation method that biperiden hydrochloride is new - Google Patents [patents.google.com]

- 3. veeprho.com [veeprho.com]

- 4. EP Biperiden Impurity A | [symteraanalytics.com]

- 5. superchroma.com.tw [superchroma.com.tw]

- 6. US7034158B2 - Method of producing biperiden I - Google Patents [patents.google.com]

- 7. veeprho.com [veeprho.com]

- 8. veeprho.com [veeprho.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Biperiden EP Impurity A | Axios Research [axios-research.com]

- 11. klivon.com [klivon.com]

- 12. Biperiden EP Impurity A | NA | Pharma Impurities | Dr. Ashavin [drashavins.com]

- 13. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 15. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. texilajournal.com [texilajournal.com]

- 17. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

Unveiling the Molecular Weight of Deuterated Biperiden Impurity A

The molecular weight of rel-Biperiden EP Impurity A-d5 is approximately 316.50 g/mol . This value is a critical piece of information for researchers in drug development and analytical science, particularly for those utilizing isotope-labeled internal standards for quantitative analysis.

This technical brief outlines the molecular characteristics of rel-Biperiden EP Impurity A and its deuterated analogue, providing the foundational data necessary for accurate mass spectrometry and related analytical techniques.

Molecular Composition and Weight

The key to understanding the molecular weight of the deuterated impurity lies in its relationship to the parent compound, Biperiden, and its non-deuterated impurity counterpart. rel-Biperiden EP Impurity A is a known impurity of the anticholinergic drug Biperiden. The "-d5" designation signifies the replacement of five hydrogen atoms with five deuterium atoms, a modification that is crucial for its use as an internal standard in pharmacokinetic and metabolic studies.[1]

The substitution of hydrogen with deuterium, a heavier isotope, results in a predictable mass shift. This mass difference is the cornerstone of its application in sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS).

The table below summarizes the core quantitative data for these compounds.

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) |

| rel-Biperiden EP Impurity A | C₂₁H₂₉NO | 311.46[2][3][4] |

| This compound | C₂₁H₂₄D₅NO | 316.50[1][5][6][7] |

The IUPAC name for the deuterated compound is rel-(R)-1-((1S, 2S, 4S)-bicyclo[2.2.1]hept-5-en-2-yl)-1-(phenyl-d5)-3-(piperidin-1-yl)propan-1-ol, which confirms that the five deuterium atoms are located on the phenyl group.[1][7]

Logical Relationship Diagram

The following diagram illustrates the relationship between the active pharmaceutical ingredient (API), its impurity, and the deuterated internal standard.

References

- 1. veeprho.com [veeprho.com]

- 2. Biperiden EP Impurity A | NA | Pharma Impurities | Dr. Ashavin [drashavins.com]

- 3. Biperiden impurity A European Pharmacopoeia (EP) Reference Standard [sigmaaldrich.com]

- 4. Biperiden EP Impurity A | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 5. Biperiden EP Impurity A | Axios Research [axios-research.com]

- 6. Biperiden EP Impurity A-d5 | Axios Research [axios-research.com]

- 7. veeprho.com [veeprho.com]

Synthesis of Deuterated Biperiden Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated impurities of biperiden. Biperiden is a muscarinic antagonist used in the treatment of Parkinson's disease. Deuterated analogs of pharmaceuticals and their impurities are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for mass spectrometry-based quantification. This document outlines proposed synthetic strategies, detailed experimental protocols, and relevant quantitative data for the preparation of these labeled compounds.

Introduction to Biperiden and its Impurities

Biperiden, chemically known as (1RS)-1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-3-(piperidin-1-yl)propan-1-ol, is a synthetic anticholinergic agent. During its synthesis and storage, various impurities can form. These include stereoisomers, degradation products, and byproducts from the manufacturing process. The European Pharmacopoeia (EP) lists several impurities, with some of the most common being the endo-isomer of biperiden (Impurity B) and various oxidative and acid degradation products. The structures of some key impurities are detailed below.

Common Biperiden Impurities:

-

Biperiden EP Impurity A: The endo form of biperiden.

-

Biperiden EP Impurity B: The endo form of biperiden.[1][2][3][4][5]

-

Oxidative Degradation Products: Can include N-oxides and other oxidized species.[6]

-

Acid Degradation Products: Result from the breakdown of biperiden in acidic conditions.[7][8][9]

Deuterium-labeled versions of these impurities are crucial for use as internal standards in analytical methods, allowing for precise quantification of the corresponding non-labeled impurities in drug substances and products.

Proposed Synthetic Pathways for Deuterated Biperiden Impurities

The synthesis of deuterated biperiden impurities can be approached in two primary ways: by incorporating deuterium into the standard biperiden synthesis route or by direct hydrogen-deuterium exchange on the final impurity molecule.

Synthesis of Biperiden-d5 (Phenyl-d5)

The most common commercially available deuterated biperiden is labeled on the phenyl ring (Biperiden-d5). This can be synthesized by modifying the standard biperiden synthesis, which typically involves a Grignard reaction between a phenylmagnesium halide and a suitable ketone precursor. By using a deuterated Grignard reagent, the deuterium labels can be incorporated in the final step.

Proposed Synthetic Workflow for Biperiden-d5:

Caption: Proposed synthetic workflow for Biperiden-d5.

Synthesis of Deuterated Biperiden Impurity B (endo-isomer-d5)

Biperiden Impurity B is the endo-isomer of biperiden. Its deuterated form can be synthesized in a similar manner to Biperiden-d5, but starting with the endo-isomer of the ketone precursor. The separation of exo and endo isomers is a critical step in the non-deuterated synthesis and would be equally important here.

Proposed Synthetic Workflow for endo-Biperiden-d5:

Caption: Proposed synthetic workflow for endo-Biperiden-d5.

General Deuteration of Other Biperiden Impurities

For other impurities, such as those formed through degradation, direct hydrogen-deuterium exchange (H/D exchange) on the isolated impurity may be a more practical approach. This is particularly useful when the synthesis of a deuterated precursor is not straightforward. Metal-catalyzed H/D exchange using deuterium oxide (D₂O) as the deuterium source is a common method.

General Workflow for H/D Exchange:

Caption: General workflow for H/D exchange.

Detailed Experimental Protocols

The following are proposed experimental protocols based on known organic chemistry transformations. Yields and purity are estimates based on analogous reactions in the literature and should be optimized for specific applications.

Preparation of Bromobenzene-d5

Materials:

-

Benzene-d6

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃)

-

Anhydrous diethyl ether

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of benzene-d6 (1 equivalent) in a suitable solvent, add FeBr₃ (catalytic amount).

-

Slowly add bromine (1 equivalent) to the reaction mixture at room temperature.

-

Stir the reaction mixture for 2-4 hours until the bromine color disappears.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 5% sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain bromobenzene-d5.

Synthesis of Biperiden-d5

Materials:

-

1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(piperidin-1-yl)propan-1-one

-

Bromobenzene-d5

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

Procedure:

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a solution of bromobenzene-d5 (1.1 equivalents) in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining bromobenzene-d5 solution and reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: Cool the Grignard reagent solution to 0 °C. Add a solution of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(piperidin-1-yl)propan-1-one (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain Biperiden-d5.

Quantitative Data

The following tables summarize expected yields and purity for the key synthetic steps. These are estimates and will vary depending on reaction scale and optimization.

Table 1: Synthesis of Bromobenzene-d5

| Parameter | Value | Reference |

| Starting Material | Benzene-d6 | [10] |

| Product | Bromobenzene-d5 | [10][11] |

| Estimated Yield | 80-90% | [11] |

| Estimated Purity | >98% | [11] |

| Deuterium Incorporation | >99 atom % D | [10] |

Table 2: Synthesis of Biperiden-d5

| Parameter | Value | Reference |

| Starting Material | 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(piperidin-1-yl)propan-1-one | [12][13] |

| Reagent | Phenylmagnesium bromide-d5 | [14][15] |

| Product | Biperiden-d5 | - |

| Estimated Yield | 60-75% | Analogous Grignard Reactions |

| Estimated Purity | >98% (after chromatography) | Analogous Grignard Reactions |

| Deuterium Incorporation | >99 atom % D (on phenyl ring) | - |

Conclusion

The synthesis of deuterated biperiden impurities is achievable through established synthetic organic chemistry methodologies. For impurities where the deuterium label is desired on the phenyl ring, the use of a deuterated Grignard reagent in the final synthetic step is a viable strategy. For other impurities or for labeling at other positions, direct hydrogen-deuterium exchange offers a flexible alternative. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce these valuable analytical standards. Further optimization of reaction conditions will be necessary to achieve the desired yields and purity for specific applications.

References

- 1. alentris.org [alentris.org]

- 2. veeprho.com [veeprho.com]

- 3. (+/-)-Biperiden hydrochloride impurity B | C21H29NO | CID 134562405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biperiden EP Impurity B | NA | Pharma Impurities | Dr. Ashavin [drashavins.com]

- 5. Biperiden EP Impurity B | CAS No- NA | NA [chemicea.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Bromobenzene-d5 synthesis - chemicalbook [chemicalbook.com]

- 12. US7034158B2 - Method of producing biperiden I - Google Patents [patents.google.com]

- 13. EP1389188B1 - Method for the production of biperiden ii - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Analytical Landscape of Biperiden: A Technical Guide to rel-Biperiden EP Impurity A-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of rel-Biperiden EP impurity A-d5, a critical reference standard for the accurate quantification of the anticholinergic drug Biperiden. The guide covers its chemical identity, including the status of its CAS number, its principal applications in bioanalytical studies, and detailed experimental protocols for its use.

Chemical Identity and Data

This compound is the deuterium-labeled form of Biperiden EP Impurity A. The "rel" in the name indicates a racemic mixture of enantiomers. The deuterium labeling is specifically on the phenyl group, which provides a stable isotopic signature for use in mass spectrometry-based assays.

It is important to note that a specific CAS (Chemical Abstracts Service) number for this compound is generally not available and is often listed as "N/A" by various suppliers.[1][2][3] While a CAS number (2938691-75-7) exists for a "Biperiden-d5," this typically refers to the deuterated parent drug and not this specific impurity isomer.[4]

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| IUPAC Name | rel-(R)-1-((1S, 2S, 4S)-bicyclo[2.2.1]hept-5-en-2-yl)-1-(phenyl-d5)-3-(piperidin-1-yl)propan-1-ol | [3][5] |

| Molecular Formula | C₂₁H₂₄D₅NO | [3][5] |

| Molecular Weight | ~316.50 g/mol | [3][5] |

| Deuterium Incorporation | 5 Deuterium atoms (d5) | [5] |

| Typical Application | Internal Standard for GC-MS and LC-MS/MS | [5][6] |

| Storage Conditions | Store at 2-8°C, protect from light | Inferred from standard practice |

| Purity | High purity, suitable as a reference standard | [2] |

Role in Pharmaceutical Analysis and Drug Development

The primary and most critical application of this compound is as an internal standard in bioanalytical methods.[5] Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest.[7] This ensures they co-elute chromatographically and experience similar extraction recovery and ionization efficiency (or suppression), thus correcting for variations during sample preparation and analysis.[7][8]

The use of this deuterated standard is crucial for:

-

Therapeutic Drug Monitoring (TDM): Accurately measuring Biperiden concentrations in patient plasma to ensure optimal dosing and avoid toxicity.[6]

-

Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Biperiden.[5]

-

Bioequivalence (BE) Studies: Comparing the bioavailability of a generic drug product to the brand-name drug.

The diagram below illustrates the relationship between the active pharmaceutical ingredient (API) Biperiden, its non-deuterated impurity A, and the deuterated internal standard.

Experimental Protocols

While specific parameters may vary between laboratories, the following sections detail a validated experimental protocol for the therapeutic drug monitoring of Biperiden in human plasma using a deuterated internal standard, adapted from a published GC-MS method.[6]

Sample Preparation: Salt-Assisted Liquid-Liquid Microextraction (SALLME)

This extraction method is designed to efficiently isolate Biperiden and its internal standard from the complex plasma matrix.[6]

-

Aliquoting: Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Spiking: Add the internal standard (this compound) solution to the plasma sample.

-

Protein Precipitation & Extraction: Add a suitable organic solvent (e.g., acetonitrile) containing a salt (e.g., ammonium sulfate). Vortex vigorously to precipitate proteins and extract the analyte and internal standard into the organic layer.

-

Phase Separation: Centrifuge the sample to achieve complete separation of the organic and aqueous layers.

-

Collection: Carefully transfer the upper organic layer to a clean tube for analysis.

-

Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the chromatographic system (e.g., ethyl acetate for GC-MS).

The workflow for sample preparation and analysis is depicted below.

GC-MS Instrumentation and Conditions

The following conditions have been successfully used for the quantification of Biperiden.[6]

-

Gas Chromatograph: Agilent GC-MS system (or equivalent).

-

Column: HP-5MS capillary column (or similar non-polar column).

-

Injection Mode: Splitless.

-

Oven Temperature Program: Start at an initial temperature (e.g., 150°C), ramp up to a final temperature (e.g., 280°C) to ensure proper separation.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

-

Ions Monitored (Example):

-

Biperiden: Select characteristic fragment ions (e.g., m/z 98, 242).

-

Biperiden-d5: Select the corresponding fragment ions shifted by +5 Da.

-

-

Quantification: The concentration of Biperiden is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve. The calibration curve for Biperiden was validated between 0.5 and 15 ng/mL.[6]

Synthesis and Characterization

The synthesis of deuterated pharmaceutical standards is a specialized process.[9] For this compound, the synthesis would typically involve:

-

Starting Material: Beginning with a deuterated precursor, such as d6-benzene, which would be used to create a d5-phenyl Grignard reagent.

-

Grignard Reaction: Reacting the d5-phenylmagnesium bromide with a suitable propanone precursor of Biperiden.[10]

-

Purification: Extensive chromatographic purification is required to isolate the desired impurity isomer from the main component and other related substances.

-

Characterization: The final product is thoroughly characterized using techniques like Mass Spectrometry (to confirm mass and deuterium incorporation), NMR Spectroscopy (to confirm structure and position of deuterium atoms), and HPLC/GC (to determine purity).

This rigorous process ensures the final product is suitable for use as a certified reference material.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Biperiden EP Impurity A-d5 | Axios Research [axios-research.com]

- 3. veeprho.com [veeprho.com]

- 4. veeprho.com [veeprho.com]

- 5. veeprho.com [veeprho.com]

- 6. A novel method for the therapeutic drug monitoring of biperiden in plasma by GC-MS using salt-assisted liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US7034158B2 - Method of producing biperiden I - Google Patents [patents.google.com]

The Indispensable Role of Deuterated Standards in Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, particularly in the realm of drug discovery and development, the pursuit of accurate and reproducible quantitative data is paramount. The inherent complexity of biological matrices presents a significant challenge, introducing variability that can compromise the integrity of analytical results. This technical guide delves into the core principles and practical applications of deuterated internal standards, elucidating their critical role in mitigating analytical variability and ensuring the generation of high-quality, reliable data in bioanalytical assays.

The Challenge of Bioanalytical Variability

Quantitative bioanalysis, especially when employing highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), is susceptible to a variety of factors that can introduce significant variability into the analytical workflow. These factors can be broadly categorized as:

-

Sample Preparation Inconsistencies: Variations in analyte recovery during extraction procedures such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

-

Matrix Effects: The co-elution of endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenates) can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[1]

-

Instrumental Fluctuations: Minor variations in injection volume, chromatographic conditions, and mass spectrometer performance over the course of an analytical run can contribute to data imprecision.

To counteract these sources of error, the use of an appropriate internal standard (IS) is a fundamental and widely accepted practice in quantitative bioanalysis.[2]

Deuterated Standards: The Gold Standard for Internal Standardization

Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS), and particularly deuterated standards, are considered the "gold standard" for quantitative LC-MS assays.[3][4] Deuterated standards are synthetic versions of the analyte of interest where one or more hydrogen atoms have been replaced with their stable isotope, deuterium (²H or D).

The key advantage of using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte.[3] This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[3] Consequently, any variability encountered by the analyte throughout the analytical process will be mirrored by the deuterated standard. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to a significant improvement in the accuracy and precision of the analytical method.[3][5]

Data Presentation: The Impact of Deuterated Standards on Assay Performance

The use of a deuterated internal standard can dramatically improve the performance of a bioanalytical method compared to using a structural analog or no internal standard at all. The following table summarizes a comparative study on the analysis of the marine anticancer agent kahalalide F, illustrating the enhanced precision and accuracy achieved with a deuterated internal standard.

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) (n) |

| Analogous Internal Standard | 96.8 | 8.6 (284) |

| Deuterated (D8) Internal Standard | 100.3 | 7.6 (340) |

Data adapted from Stokvis et al., Rapid Communications in Mass Spectrometry, 2005.[2]

The data clearly demonstrates that the implementation of a deuterated internal standard resulted in a mean bias closer to the true value (100%) and a lower standard deviation, indicating a significant improvement in both the accuracy and precision of the assay.[2]

Experimental Protocols

The following are detailed methodologies for common bioanalytical workflows incorporating deuterated internal standards. These protocols are intended as a general guide and may require optimization for specific analytes and matrices.

Sample Preparation: Protein Precipitation (PPT)

This method is often used for its simplicity and speed in removing the bulk of proteins from biological fluids like plasma or serum.

Methodology:

-

Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., human plasma) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution (e.g., 1 µg/mL in methanol) to each sample, standard, and quality control (QC) sample.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases.

Methodology:

-

Sample Aliquoting: Aliquot 200 µL of the biological sample into a glass test tube.

-

Internal Standard Spiking: Add 20 µL of the deuterated internal standard working solution.

-

pH Adjustment (if necessary): Add 50 µL of a suitable buffer to adjust the pH of the sample to optimize the extraction of the analyte.

-

Extraction Solvent Addition: Add 1 mL of an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).

-

Extraction: Vortex the tubes for 5 minutes, followed by shaking on a reciprocating shaker for 15 minutes.

-

Phase Separation: Centrifuge at 4,000 rpm for 10 minutes to achieve complete phase separation.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

-

Analysis: Inject into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away.

Methodology:

-

SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange polymer) with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Dilute 100 µL of the biological sample with 100 µL of 4% phosphoric acid in water. Add the deuterated internal standard. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove polar interferences.

-

Elution: Elute the analyte and the deuterated internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitution: Reconstitute the extract in 100 µL of mobile phase.

-

Analysis: Inject into the LC-MS/MS system.

LC-MS/MS Analysis

The following provides a general set of parameters for the analysis of small molecule drugs using a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at 5% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode depending on the analyte's properties.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard must be optimized.

-

Collision Energy and Cone Voltage: These parameters need to be optimized for each analyte and its deuterated standard to achieve the most stable and intense MRM signal.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of deuterated standards in bioanalysis.

Caption: Comparison of bioanalytical workflows.

Caption: Compensation for matrix effects.

Caption: Internal standard selection guide.

Conclusion

Deuterated internal standards are an indispensable tool in modern bioanalysis. Their ability to mimic the behavior of the target analyte throughout the analytical workflow provides a robust mechanism for correcting for inevitable sources of variability, most notably matrix effects. The use of deuterated standards significantly enhances the accuracy, precision, and reliability of quantitative data, which is critical for making informed decisions in drug discovery, preclinical and clinical development, and therapeutic drug monitoring. While the initial investment in synthesizing a deuterated standard may be a consideration, the long-term benefits of generating high-quality, defensible data far outweigh the costs, ultimately leading to more efficient and successful drug development programs.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biperiden is a synthetic anticholinergic agent primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. As with any pharmaceutical active ingredient, the purity of Biperiden is critical to its safety and efficacy. This technical guide provides a comprehensive overview of Biperiden, with a particular focus on its synthesis, the formation of related impurities, and the analytical methodologies for their control. Detailed experimental protocols for synthesis and analysis are presented, alongside a summary of pharmacopeial impurity limits. Furthermore, this guide elucidates the mechanism of action of Biperiden through its interaction with muscarinic receptors and the subsequent signaling pathways.

Introduction

Biperiden, chemically known as (1RS)-1-[(1RS,2SR,4RS)-Bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol, is a non-selective muscarinic receptor antagonist with a higher affinity for the M1 subtype.[1] It is available as a hydrochloride salt for clinical use.[2][3] The control of impurities in the drug substance is a critical aspect of pharmaceutical development and manufacturing, as impurities can impact the safety and efficacy of the final drug product. This guide details the known process-related and degradation impurities of Biperiden.

Synthesis of Biperiden Hydrochloride

The synthesis of Biperiden hydrochloride is a multi-step process that can be susceptible to the formation of isomeric and other impurities. A general synthetic route is outlined below, with a detailed experimental protocol provided.

Synthesis Pathway

The synthesis of Biperiden typically involves a Grignard reaction as a key step. The process starts from 5-ethylene-2-norbornene, which is converted to the key intermediate, exo-5-acetylnorbornene. This intermediate then undergoes a Mannich reaction, followed by a Grignard reaction with a phenylmagnesium halide, and finally salt formation to yield Biperiden hydrochloride.[4] The stereochemistry of the bicycloheptene ring is crucial, with the exo isomer being the desired precursor for the pharmacologically active Biperiden.[4]

Caption: General synthesis pathway of Biperiden Hydrochloride.

Experimental Protocol for the Synthesis of Biperiden Hydrochloride

This protocol is a composite representation based on publicly available patent literature.[2][5][6]

Step 1: Preparation of exo-5-Acetylnorbornene (Intermediate II)

-

To a high-pressure autoclave, add 5-ethylene-2-norbornene (0.7 mol), acetonitrile (325 mL), deionized water (65 mL), palladium dichloride (3.6 g), and copper chloride (1.8 g).[5]

-

Purge the autoclave with nitrogen gas and then introduce oxygen to a pressure of 15-16 atmospheres.[5]

-

Heat the mixture to 80-90°C and maintain for 4 hours, monitoring the reaction by Gas Chromatography (GC).[5]

-

After completion, cool the reaction mixture to room temperature and filter through diatomaceous earth.[5]

-

Concentrate the filtrate under reduced pressure to obtain exo-5-acetylnorbornene as a colorless oil.[5]

Step 2: Preparation of 1-(exo-Bicyclo[2.2.1]hept-5-en-2-yl)-3-(piperidin-1-yl)propan-1-one (Intermediate III)

-

In a reaction vessel, combine glacial acetic acid (480 mL), piperidine hydrochloride (0.5 mol), paraformaldehyde (0.5 mol), and exo-5-acetylnorbornene (0.45 mol).[2]

-

Heat the mixture to 95-98°C with stirring and maintain for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).[2]

-

Upon completion, concentrate the reaction mixture to dryness.[2]

-

To the residue, add acetone (350 mL) and stir for 30 minutes. Filter the solid and dry to obtain the hydrochloride salt of Intermediate III.[2]

-

Dissolve the solid in a mixture of deionized water (120 mL) and dichloromethane (360 mL). Adjust the pH to 11-12 with 1N sodium hydroxide solution.[2]

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 200 mL).[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to dryness to yield Intermediate III as a colorless oil.[2]

Step 3: Preparation of Biperiden (Intermediate V)

-

Prepare a Grignard reagent from bromobenzene and magnesium in anhydrous tetrahydrofuran.

-

To a solution of Intermediate III in anhydrous tetrahydrofuran, slowly add the prepared phenylmagnesium bromide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic phase, and concentrate to yield Biperiden free base.

Step 4: Preparation of Biperiden Hydrochloride

-

Dissolve the Biperiden free base (0.144 mol) in acetone (220 mL) and cool the solution to 0-5°C.[6]

-

Slowly bubble hydrogen chloride gas through the stirred solution until precipitation is complete.[6]

-

Continue stirring for an additional 20 minutes.[6]

-

Filter the solid, wash with a small amount of cold acetone, and dry under vacuum at 70-75°C for 4 hours to yield Biperiden Hydrochloride as a white powder.[6]

Biperiden Related Impurities

Several impurities can arise during the synthesis of Biperiden or upon its degradation. The European Pharmacopoeia (EP) lists several known impurities.[2]

Summary of Known Impurities

| Impurity Name | Chemical Name | Type |

| Impurity A | (1RS)-1-[(1SR,2SR,4SR)-Bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol (endo form) | Process-related (isomer) |

| Impurity B | (1RS)-1-[(1SR,2RS,4SR)-Bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol | Process-related (diastereomer) |

| Impurity C | (1RS)-1-[(1RS,2RS,4RS)-Bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol | Process-related (diastereomer) |

| Impurity D | 1-[(1RS,2SR,4RS)-Bicyclo[2.2.1]hept-5-en-2-yl]-3-(piperidin-1-yl)propan-1-one | Process-related (intermediate) |

| Impurity E | 1-[(1RS,2RS,4RS)-Bicyclo[2.2.1]hept-5-en-2-yl]-3-(piperidin-1-yl)propan-1-one | Process-related (intermediate) |

| Impurity F | Benzene | Residual Solvent |

| Oxidative Degradants | Various products from oxidation | Degradation |

| Acid Degradants | Various products from acid hydrolysis | Degradation |

Data sourced from Pharmaffiliates and Chemicea Pharma.[5][6]

Pharmacopeial Limits for Impurities

The European Pharmacopoeia sets the following limits for impurities in Biperiden Hydrochloride:[2]

| Impurity | Limit |

| Impurity A | ≤ 0.50% |

| Impurity B | ≤ 0.50% |

| Impurity C | ≤ 0.50% |

| Any other impurity | ≤ 0.10% |

| Total of impurities A, B, and C | ≤ 1.0% |

| Total of other impurities | ≤ 0.50% |

| Impurity F (Benzene) | ≤ 2 ppm |

| Loss on drying | ≤ 0.5% |

| Sulfated ash | ≤ 0.1% |

| Heavy metals | ≤ 20 ppm |

Synthesis of Impurity A (endo-Biperiden)

The synthesis of the endo-isomer of Biperiden (Impurity A) follows a similar pathway to the active exo-isomer, but starts with the endo-isomer of 5-acetylnorbornene.

Caption: Synthesis pathway of Biperiden Impurity A (endo-isomer).

Analytical Methodologies

HPLC Method for the Determination of Biperiden and its Impurities

A validated, stability-indicating HPLC method is essential for the quality control of Biperiden. The following is a representative method based on published literature.[7][8][9]

Chromatographic Conditions:

-

Column: Kromasil 100 C8 (5 µm, 100 x 4.6 mm) or equivalent.[7]

-

Mobile Phase: A mixture of a buffer solution and acetonitrile. The buffer can be prepared by dissolving sodium dihydrogen phosphate in water and adjusting the pH.[8] A typical mobile phase composition is a 50:50 (v/v) mixture of methanol and a buffer (50 mM sodium dihydrogen phosphate and 5 mM 1-heptanesulfonic acid sodium salt, pH 2.5).[8]

-

Detection: UV at 205 nm.[9]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Solution Preparation:

-

Standard Solution: Accurately weigh and dissolve USP Biperiden Hydrochloride RS and the relevant impurity reference standards in the mobile phase to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Biperiden Hydrochloride sample in the mobile phase to a suitable concentration.

Validation Parameters:

The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[3][4][10][11]

Experimental Protocol:

-

Acid Hydrolysis: Reflux the drug substance in 0.1N HCl at 60°C for 30 minutes.[4]

-

Alkaline Hydrolysis: Reflux the drug substance in 0.1N NaOH at 60°C for 30 minutes.[4]

-

Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat at an elevated temperature (e.g., 105°C).

-

Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and visible light.

After exposure to the stress conditions, the samples are diluted with the mobile phase and analyzed by the validated HPLC method to observe for any degradation products.

Mechanism of Action and Signaling Pathway

Biperiden exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors.[12][13] It shows a preference for the M1 receptor subtype, which is highly expressed in the central nervous system.[1]

In Parkinson's disease, there is an imbalance between the dopaminergic (inhibitory) and cholinergic (excitatory) systems in the striatum. By blocking the M1 receptors, Biperiden helps to restore this balance, thereby alleviating symptoms such as tremor and rigidity.[13]

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that is coupled to the Gq alpha subunit.[14][15]

Caption: Biperiden's inhibitory effect on the M1 muscarinic receptor signaling pathway.

Upon binding of the endogenous ligand acetylcholine, the M1 receptor activates the Gq protein, which in turn activates phospholipase C (PLC).[14][15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺).[14] The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. Biperiden, by blocking the initial binding of acetylcholine to the M1 receptor, inhibits this entire signaling cascade.

Conclusion

The control of impurities is a fundamental requirement in the manufacturing of Biperiden to ensure its quality, safety, and efficacy. This technical guide has provided a detailed overview of the synthesis of Biperiden, the formation of its related impurities, and the analytical methods for their detection and quantification. The provided experimental protocols and pharmacopeial limits serve as a valuable resource for researchers and professionals in the field of drug development and quality control. A thorough understanding of the chemistry of Biperiden and its impurities, coupled with robust analytical methods, is essential for the consistent production of a high-quality active pharmaceutical ingredient. Furthermore, the elucidation of its mechanism of action provides a rational basis for its therapeutic use.

References

- 1. CN106187948B - Biperiden hydrochloride preparation method - Google Patents [patents.google.com]

- 2. lubrizolcdmo.com [lubrizolcdmo.com]

- 3. sdbonline.org [sdbonline.org]

- 4. Preparation method of biperiden hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN106187948A - The preparation method that biperiden hydrochloride is new - Google Patents [patents.google.com]

- 6. proceedings.bas.bg [proceedings.bas.bg]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Determination of Biperiden in Solid Dosage Forms | Proceedings of the Bulgarian Academy of Sciences [proceedings.bas.bg]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. US7034158B2 - Method of producing biperiden I - Google Patents [patents.google.com]

- 13. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 14. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CD73-Adenosine A1R Axis Regulates the Activation and Apoptosis of Hepatic Stellate Cells Through the PLC-IP3-Ca2+/DAG-PKC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Navigating Impurities in the European Pharmacopoeia

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the European Pharmacopoeia's (Ph. Eur.) framework for the control of impurities in pharmaceutical substances. Understanding and adhering to these standards is critical for ensuring the quality, safety, and efficacy of medicinal products. This document will delve into the classification of impurities, the key general chapters and monographs governing their control, and the experimental methodologies for their detection and quantification.

The Core Philosophy: A Framework for Impurity Control

The European Pharmacopoeia, in harmonization with the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), has established a robust framework for the control of impurities. This framework is primarily detailed in the general monograph Substances for pharmaceutical use (2034) and the general chapter 5.10. Control of impurities in substances for pharmaceutical use.[1][2][3] These texts are complementary, with specific monographs providing acceptance criteria for impurities, while the general monograph outlines the principles for reporting, identification, and qualification of organic impurities.[1][3]

The Ph. Eur. classifies impurities into three main categories:

-

Organic Impurities: These can arise during the manufacturing process or storage of the drug substance. They may be starting materials, by-products, intermediates, degradation products, reagents, ligands, or catalysts.

-

Inorganic Impurities: These are often derived from the manufacturing process and may include reagents, ligands, inorganic salts, and other residual materials.

-

Residual Solvents: These are organic volatile chemicals used during the synthesis of the drug substance or in the production of the finished drug product.

A specialized category for Elemental Impurities has also been established, focusing on catalysts and environmental contaminants that may be present in drug products.[4]

Organic Impurities: Thresholds and Control Strategies

The control of organic impurities is a cornerstone of the Ph. Eur.'s approach to ensuring the purity of active substances. The general monograph Substances for pharmaceutical use (2034), which aligns with the principles of the ICH Q3A guideline, sets forth thresholds for reporting, identifying, and qualifying these impurities.[2][5][6][7] These thresholds are based on the maximum daily dose of the active substance.

Key Thresholds for Organic Impurities

The following table summarizes the thresholds for reporting, identification, and qualification of organic impurities in active substances.[6][8][9]

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | > 0.05% | > 0.10% or daily intake of > 1.0 mg (whichever is lower) | > 0.15% or daily intake of > 1.0 mg (whichever is lower) |

| > 2 g/day | > 0.03% | > 0.05% | > 0.05% |

Specified Impurity: An impurity that is individually listed and limited with a specific acceptance criterion in the new drug substance specification. A specified impurity can be either identified or unidentified.[10][11][12] Unspecified Impurity: An impurity that is limited by a general acceptance criterion, but not individually listed with its own specific acceptance criterion.[12] Qualification: The process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified.[10][11]

Logical Workflow for Organic Impurity Management

The decision-making process for the identification and qualification of organic impurities follows a logical progression.

Elemental Impurities: A Risk-Based Approach

The control of elemental impurities is governed by the Ph. Eur. general chapter 5.20 Elemental impurities, which is aligned with the ICH Q3D guideline.[6][13][14] This approach moves away from the traditional heavy metals test to a risk-based strategy for assessing and controlling elemental impurities in drug products.[4]

Classification and Permitted Daily Exposures (PDEs)

Elemental impurities are classified based on their toxicity and the likelihood of their occurrence in the drug product. The ICH Q3D guideline establishes Permitted Daily Exposures (PDEs) for 24 elements, which are considered protective of public health.[14]

Class 1: As, Cd, Hg, Pb - Human toxicants that have limited or no use in the manufacture of pharmaceuticals. Class 2:

-

Class 2A: Co, Ni, V - Have a relatively high probability of occurrence in the drug product.

-

Class 2B: Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl - Have a lower probability of occurrence. Class 3: Ba, Cr, Cu, Li, Mo, Sb, Sn - Have relatively low toxicities.

The following table presents the oral PDEs for these elements.

| Element | Class | Oral PDE (µ g/day ) |

| Cd | 1 | 5 |

| Pb | 1 | 5 |

| As | 1 | 15 |

| Hg | 1 | 30 |

| Co | 2A | 50 |

| V | 2A | 100 |

| Ni | 2A | 200 |

| Tl | 2B | 8 |

| Au | 2B | 100 |

| Pd | 2B | 100 |

| Ir | 2B | 100 |

| Os | 2B | 100 |

| Rh | 2B | 100 |

| Ru | 2B | 100 |

| Se | 2B | 150 |

| Ag | 2B | 150 |

| Pt | 2B | 100 |

| Li | 3 | 550 |

| Sb | 3 | 120 |

| Ba | 3 | 1400 |

| Mo | 3 | 3000 |

| Cu | 3 | 3000 |

| Sn | 3 | 6000 |

| Cr | 3 | 11000 |

Experimental Protocol for Elemental Impurities

The determination of elemental impurities typically involves sample digestion followed by analysis using inductively coupled plasma-optical emission spectrometry (ICP-OES) or inductively coupled plasma-mass spectrometry (ICP-MS), as outlined in Ph. Eur. general chapter 2.4.20 Determination of elemental impurities.[15]

Sample Preparation (General Example - Microwave Digestion):

-

Accurately weigh a representative sample of the material to be tested into a suitable, clean vessel.

-

Add a sufficient volume of concentrated acid (e.g., nitric acid, hydrochloric acid). The choice of acid will depend on the sample matrix.

-

If required, add a small volume of hydrogen peroxide to aid in the oxidation of organic matter.

-

Seal the vessel and place it in a microwave digestion system.

-

Ramp the temperature and pressure according to a validated program to ensure complete digestion.

-

After cooling, carefully open the vessel and dilute the digest to a known volume with purified water.

Instrumental Analysis (General Example - ICP-MS):

-

Instrument Setup:

-

Plasma Gas (Ar) Flow Rate: Typically 15 L/min.

-

Auxiliary Gas (Ar) Flow Rate: Typically 0.9 L/min.

-

Nebulizer Gas (Ar) Flow Rate: Typically 1.0 L/min.

-

RF Power: 1550 W.

-

Detector Mode: Pulse counting.

-

-

Calibration: Prepare a series of calibration standards containing the elements of interest at concentrations bracketing the expected sample concentrations.

-

Analysis: Introduce the prepared sample solution into the ICP-MS. The instrument will measure the intensity of the ions at the specific mass-to-charge ratio for each element.

-

Quantification: The concentration of each element in the sample is determined by comparing its signal intensity to the calibration curve.

Residual Solvents: Classification and Analytical Procedures

The control of residual solvents is detailed in the Ph. Eur. general chapter 5.4. Residual solvents, which is harmonized with the ICH Q3C guideline.[6][13] Solvents are classified based on their toxicity.[16]

Classification of Residual Solvents

-

Class 1: Solvents to be avoided. Known human carcinogens, strongly suspected human carcinogens, and environmental hazards.

-

Class 2: Solvents to be limited. Nongenotoxic animal carcinogens or agents with other irreversible toxicity, such as neurotoxicity or teratogenicity.

-

Class 3: Solvents with low toxic potential.

Concentration Limits for Common Solvents

The following table provides the concentration limits for some common Class 1 and Class 2 solvents.

| Solvent | Class | Concentration Limit (ppm) |

| Benzene | 1 | 2 |

| Carbon tetrachloride | 1 | 4 |

| 1,2-Dichloroethane | 1 | 5 |

| 1,1-Dichloroethene | 1 | 8 |

| 1,1,1-Trichloroethane | 1 | 1500 |

| Acetonitrile | 2 | 410 |

| Chloroform | 2 | 60 |

| Cyclohexane | 2 | 3880 |

| Dichloromethane | 2 | 600 |

| Toluene | 2 | 890 |

| Xylene | 2 | 2170 |

Experimental Protocol for Residual Solvents

The Ph. Eur. general method 2.4.24. Identification and control of residual solvents describes the use of static headspace gas chromatography (HS-GC) for the analysis of residual solvents.[17]

Sample Preparation: The sample preparation depends on the solubility of the substance.

-

Water-soluble substances: Dissolve the substance in water.[17]

-

Water-insoluble substances: Dissolve the substance in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[17][18]

HS-GC System A (Preferred System):

-

Column: Fused-silica capillary column (30 m x 0.32 mm) with a 1.8 µm film of poly[(cyanopropyl)(phenyl)][dimethyl]siloxane.

-

Temperatures:

-

Oven: 40 °C for 20 min, then ramp to 240 °C at 10 °C/min, and hold for 20 min.

-

Injector: 140 °C.

-

Detector (FID): 250 °C.

-

-

Carrier Gas: Helium for chromatography at a constant pressure of 34.5 kPa.

-

Headspace Parameters:

-

Equilibration Temperature: 80 °C.

-

Equilibration Time: 60 min.

-

Workflow for Residual Solvent Analysis

The general workflow for analyzing residual solvents involves sample preparation, headspace sampling, and GC separation and detection.

Conclusion

A thorough understanding of the European Pharmacopoeia's requirements for impurities is fundamental for the development and manufacturing of safe and effective pharmaceuticals. By implementing the principles of impurity identification, qualification, and control, and by utilizing the prescribed analytical methodologies, researchers and drug development professionals can ensure compliance and contribute to the highest standards of public health. It is the responsibility of the user of the substance to ensure the suitability of a monograph for controlling impurities from a given manufacturing process.[1][19]

References

- 1. pharma.gally.ch [pharma.gally.ch]

- 2. ema.europa.eu [ema.europa.eu]

- 3. drugfuture.com [drugfuture.com]

- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. edqm.eu [edqm.eu]

- 7. scribd.com [scribd.com]

- 8. uspbpep.com [uspbpep.com]

- 9. images.baidu1y.com [images.baidu1y.com]

- 10. fda.gov [fda.gov]

- 11. database.ich.org [database.ich.org]

- 12. aschimfarma.federchimica.it [aschimfarma.federchimica.it]

- 13. edqm.eu [edqm.eu]

- 14. edqm.eu [edqm.eu]

- 15. Ph. Eur. 2.4.20. Determination of elemental impurities - ECA Academy [gmp-compliance.org]

- 16. Residual Solvents Testing - Eurofins Scientific [eurofins.com]

- 17. ehpm.org [ehpm.org]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

The Gold Standard: A Technical Guide to Isotopic Labeling of Pharmaceutical Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, application, and analysis of isotopically labeled pharmaceutical standards. These standards are indispensable tools in modern drug development, offering unparalleled precision and accuracy in quantitative bioanalysis. This document details the core principles, experimental methodologies, and regulatory considerations essential for their effective implementation.

Introduction to Isotopic Labeling

Isotopically labeled compounds are molecules in which one or more atoms have been replaced with a heavier, stable isotope, most commonly Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[1][2] These labeled analogues are chemically identical to the parent drug molecule but are distinguishable by their increased mass.[3] This mass difference forms the basis of their utility as internal standards in mass spectrometry-based assays, allowing for precise differentiation from the unlabeled analyte in complex biological matrices.[4][5]

The primary application of stable isotope-labeled (SIL) internal standards is to correct for variability during sample preparation and analysis.[6] By adding a known quantity of the SIL standard to a sample at the earliest stage, it experiences the same processing conditions as the analyte of interest—including extraction, derivatization, and injection into an analytical instrument.[3] Any loss of analyte during these steps is mirrored by a proportional loss of the SIL standard, enabling highly accurate quantification.

Key Applications:

-

Pharmacokinetic (PK) Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug within a biological system.[7]

-

Bioavailability and Bioequivalence Studies: Comparing different formulations or administration routes of a drug.

-

Quantitative Bioanalysis: Accurately measuring drug and metabolite concentrations in biological fluids like plasma, urine, and tissue homogenates.[8]

-

Metabolic Profiling: Identifying and quantifying drug metabolites.[9]

Selection of Isotopes: A Comparative Analysis

The choice between Deuterium and Carbon-13 for labeling is a critical decision, with each isotope presenting distinct advantages and disadvantages.

Deuterium (²H or D) Labeling: Deuterium labeling is often more straightforward and cost-effective to achieve.[10] However, it is not without its challenges. The primary concern is the potential for back-exchange of deuterium atoms with protons from the surrounding environment, particularly if the label is placed on a labile position (e.g., -OH, -NH, -SH).[11] Additionally, the significant mass difference between protium (¹H) and deuterium (²H) can sometimes lead to a "chromatographic isotope effect," where the labeled and unlabeled compounds separate slightly during liquid chromatography (LC).[11][12] This can compromise the accuracy of quantification if the two compounds experience different degrees of ion suppression in the mass spectrometer.

Carbon-13 (¹³C) Labeling: Carbon-13 is generally considered the "gold standard" for isotopic labeling.[11] ¹³C labels are incorporated into the carbon backbone of the molecule, making them metabolically and chemically stable with no risk of back-exchange.[11] The smaller relative mass difference between ¹²C and ¹³C results in negligible chromatographic isotope effects, ensuring that the labeled standard and the analyte co-elute perfectly.[12] The main drawback of ¹³C labeling is the often more complex and costly multi-step chemical synthesis required for its incorporation.[13]

Table 1: Comparison of Deuterium vs. Carbon-13 Labeling

| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling |

| Synthesis Cost | Generally lower | Generally higher |

| Synthesis Complexity | Often simpler (e.g., H/D exchange) | More complex (multi-step synthesis) |

| Label Stability | Can be prone to back-exchange if not on a stable position | Highly stable, integrated into the carbon backbone |

| Chromatographic Isotope Effect | Can be significant, potentially affecting co-elution | Negligible, ensures co-elution with the analyte |

| Risk of Ion Suppression Mismatch | Higher, due to potential chromatographic separation | Very low |

Synthesis of Isotopically Labeled Standards

The two primary strategies for synthesizing isotopically labeled standards are Hydrogen-Deuterium (H/D) exchange and de novo chemical synthesis with labeled precursors.

Experimental Protocol: Hydrogen-Deuterium Exchange

This method is applicable for introducing deuterium labels and is particularly effective for N-heterocycles, alkylamines, and other molecules with exchangeable protons.[7]

Objective: To introduce deuterium atoms into a target pharmaceutical compound via catalytic H/D exchange.

Materials:

-

Target pharmaceutical compound

-

Deuterated solvent (e.g., D₂O, CD₃OD)

-

Metal catalyst (e.g., Rhodium complex, Ruthenium nanoparticles)[7][14]

-

Inert atmosphere reaction vessel (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Solvents for workup and purification (e.g., ethyl acetate, hexane)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: Prepare the appropriate metal catalyst solution or suspension in the deuterated solvent under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reaction Setup: In the reaction vessel, dissolve the target pharmaceutical compound in the deuterated solvent.

-

Catalysis: Add the catalyst to the solution of the pharmaceutical compound.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir for a specified period (e.g., 12-48 hours). The optimal temperature and time will depend on the substrate and catalyst.[7]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtration. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Confirm the structure and determine the isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Protocol: De Novo Chemical Synthesis with ¹³C-Labeled Precursors

This method involves a multi-step synthesis to build the target molecule using commercially available building blocks containing ¹³C atoms.[5][13]

Objective: To synthesize a ¹³C-labeled pharmaceutical standard from a ¹³C-labeled starting material.

Example: Synthesis of ¹³C₄-labeled 1,4-Dihydropyridines [5]

Materials:

-

¹³C₂-Sodium acetate

-

Phosphoric acid

-

N,N'-Carbonyldiimidazole

-

Sodium imidazolate

-

Appropriate alcohol for esterification

-

Ammonium carbamate

-

Other necessary reagents and solvents for the specific Hantzsch modified synthesis[5]

Procedure (Conceptual Outline):

-

Preparation of ¹³C₄-Acetoacetate:

-

Acidify ¹³C₂-sodium acetate with phosphoric acid to produce ¹³C₂-acetic acid.

-

Acylate the ¹³C₂-acetic acid with N,N'-carbonyldiimidazole to form ¹³C₂-N-acetylimidazole.

-

Perform a Claisen condensation using sodium imidazolate as a catalyst to yield the sodium salt of 1,2,3,4-¹³C₄-acetoacetylimidazole.

-

Acidify and then esterify with the desired alcohol to produce the 1,2,3,4-¹³C₄-acetoacetic ester.[5]

-

-

Formation of ¹³C₄-3-Aminocrotonate:

-

Aminate the 1,2,3,4-¹³C₄-acetoacetic ester with ammonium carbamate.[5]

-

-

Hantzsch Dihydropyridine Synthesis:

-

React the ¹³C₄-3-aminocrotonate with an appropriate aldehyde and another equivalent of a β-ketoester (which can also be ¹³C-labeled if desired) under modified Hantzsch reaction conditions to form the ¹³C₄-labeled 1,4-dihydropyridine ring system.[5]

-

-

Purification and Characterization:

-

Purify the final product using recrystallization or column chromatography.

-

Confirm the structure and determine the isotopic purity and enrichment using ¹H NMR, ¹³C NMR, and HRMS.

-

Quality Control and Analysis

The quality of a SIL standard is paramount for its use in regulated bioanalysis. The two most critical parameters are chemical purity and isotopic purity (or enrichment).

Determination of Isotopic Purity

Isotopic purity is typically determined by high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) MS.[15]

Objective: To quantify the isotopic enrichment of a labeled pharmaceutical standard.

Procedure:

-

Sample Preparation: Dissolve the labeled standard in a suitable solvent.

-

LC-HRMS Analysis: Inject the sample into an LC-HRMS system. The liquid chromatography step separates the analyte from any impurities.[15]

-

Mass Spectrum Acquisition: Acquire the full scan mass spectrum of the eluting peak corresponding to the labeled standard.

-

Data Analysis:

-

Extract the ion chromatograms for the monoisotopic mass of the unlabeled compound and the masses corresponding to the different isotopologues (molecules with different numbers of isotopic labels).[15]

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the isotopic purity by determining the percentage of the desired labeled isotopologue relative to all other isotopologues. Corrections for the natural abundance of isotopes may be necessary for high accuracy.[16]

-

Table 2: Example Isotopic Enrichment Data for Commercially Available Standards

| Compound | Isotope Label | Isotopic Enrichment (%) |

| Clonazepam | ring-[a]-¹³C₆ | 98%[17] |

| Alexidine·2HCl | D₁₀ | 98%[17] |

| Pregnenolone | 20,21-¹³C₂; 16,16-D₂ | 99% (¹³C), 98% (D)[18] |

| (+)-Tramadol-D6 HCl | D₆ | >98%[19] |

| (R)-Cinacalcet-D3 | D₃ | >98%[19] |

Application in Quantitative Bioanalysis

The use of SIL standards in LC-MS/MS assays is the industry standard for quantitative bioanalysis.

Experimental Protocol: Bioanalytical Method Validation

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the validation of bioanalytical methods.[4][20] The use of a stable isotope-labeled internal standard is highly recommended, especially for mass spectrometry-based methods.[20]

Key Validation Parameters:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing at least six different lots of blank biological matrix.[20]

-

Calibration Curve: A standard curve is prepared by spiking blank matrix with known concentrations of the analyte and a constant concentration of the internal standard. The curve should have a blank, a zero sample (with IS), and at least six non-zero concentration levels.[4][21]

-

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements. These are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.[22]

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. This should be investigated using at least six lots of blank matrix from individual donors.[20]

-

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[22]

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation (Chromatographic Methods)

| Parameter | Acceptance Criteria |

| Calibration Curve | r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ)[21] |

| Accuracy (Mean) | Within ±15% of the nominal concentration (±20% at LLOQ)[21] |

| Precision (CV%) | ≤15% (≤20% at LLOQ)[21] |

| Selectivity | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the internal standard[23] |

| Matrix Effect (CV%) | The coefficient of variation of the IS-normalized matrix factor should be ≤15%[20] |

Regulatory Considerations

Both the FDA and EMA provide detailed guidance on bioanalytical method validation. The harmonized ICH M10 guideline is now the global standard.[4][24]

Key Regulatory Points:

-

Internal Standard: A stable isotope-labeled analogue of the analyte is the preferred internal standard for mass spectrometric assays.[4][20]

-

Purity of Standards: The isotopic purity of the SIL standard should be high to prevent interference from any unlabeled analyte present as an impurity.[20]

-